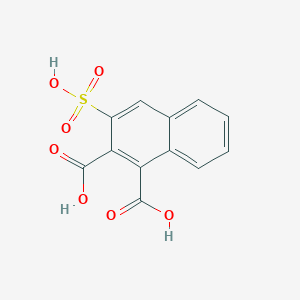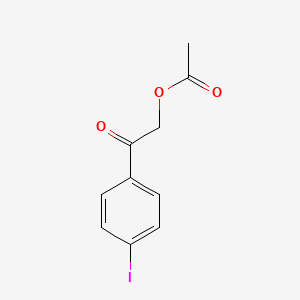
2-(4-Iodophenyl)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with an iodine atom at the para position and an oxoethyl acetate group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-oxoethyl acetate typically involves the iodination of phenyl acetate followed by the introduction of the oxoethyl acetate group. One common method is the electrophilic aromatic substitution reaction, where phenyl acetate is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position. The resulting 4-iodophenyl acetate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted phenyl acetates.
Reduction: Formation of 2-(4-Iodophenyl)-2-hydroxyethyl acetate.
Oxidation: Formation of 2-(4-Iodophenyl)-2-oxoacetic acid.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The iodine atom and the oxoethyl acetate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenyl acetate: A simpler derivative without the oxoethyl group.
2-(4-Bromophenyl)-2-oxoethyl acetate: Similar structure with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-(4-Iodophenyl)-2-oxoethyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
90842-69-6 |
|---|---|
Fórmula molecular |
C10H9IO3 |
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
[2-(4-iodophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Clave InChI |
PZIYCXOHBBTRAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
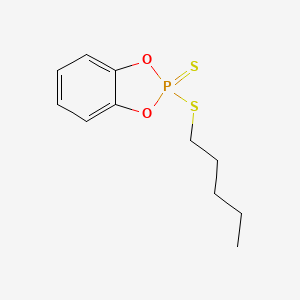
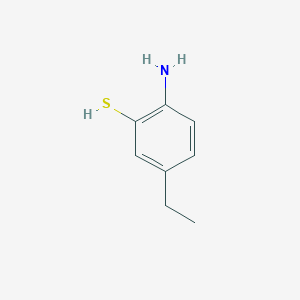
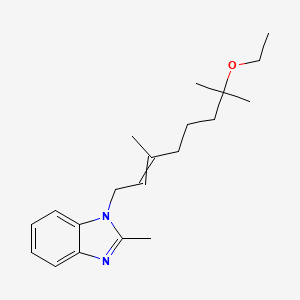
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

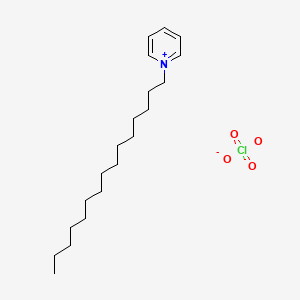
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

